2-(2,4-Difluorophenyl)-6-fluoro-1,3-benzothiazole
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Overview
Description
2-(2,4-Difluorophenyl)-6-fluoro-1,3-benzothiazole is a fluorinated benzothiazole derivative. Fluorinated compounds have garnered significant interest in medicinal chemistry and pharmaceuticals due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-6-fluoro-1,3-benzothiazole typically involves the condensation of 2,4-difluoroaniline with 2-fluorobenzoyl chloride under controlled conditions. This reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-6-fluoro-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific molecular pathways in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)benzamide
- 2-(2,4-Difluorophenyl)isocyanate
Uniqueness
2-(2,4-Difluorophenyl)-6-fluoro-1,3-benzothiazole stands out due to its unique combination of fluorine atoms and benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing drugs with specific target interactions .
Properties
CAS No. |
837383-76-3 |
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Molecular Formula |
C13H6F3NS |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C13H6F3NS/c14-7-1-3-9(10(16)5-7)13-17-11-4-2-8(15)6-12(11)18-13/h1-6H |
InChI Key |
REXXAHCOECBTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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